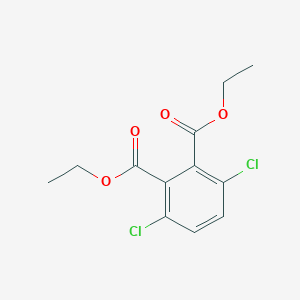

Diethyl 3,6-dichlorophthalate

描述

This structural modification enhances its lipophilicity and thermal stability compared to non-halogenated analogs. The compound is primarily utilized in industrial applications, such as plasticizers, flame retardants, or intermediates in agrochemical synthesis. Its physicochemical properties, including molecular weight (~308.16 g/mol), boiling point (estimated >300°C), and solubility (low in water, high in organic solvents), are influenced by the electron-withdrawing chlorine substituents.

属性

分子式 |

C12H12Cl2O4 |

|---|---|

分子量 |

291.12g/mol |

IUPAC 名称 |

diethyl 3,6-dichlorobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H12Cl2O4/c1-3-17-11(15)9-7(13)5-6-8(14)10(9)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |

InChI 键 |

GFMVQSJHZNELGV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1C(=O)OCC)Cl)Cl |

规范 SMILES |

CCOC(=O)C1=C(C=CC(=C1C(=O)OCC)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Molecular Structure and Substituent Effects

Diethyl 3,6-dichlorophthalate differs from its analogs in substituent type and position:

- Diethyl phthalate (CAS 84-66-2) : Lacks chlorine atoms, resulting in lower molecular weight (222.24 g/mol) and reduced polarity .

- Dimethyl phthalate (CAS 131-11-3) : Features methyl ester groups instead of ethyl, decreasing steric bulk and slightly lowering boiling point (~283°C) .

- Diethyl 3,6-dibromophthalate : Bromine substituents increase molecular weight (~397.92 g/mol) and may enhance flame-retardant properties compared to the dichloro derivative.

Table 1: Structural and Physical Properties

Chemical Reactivity and Stability

- Hydrolytic Stability : Diethyl 3,6-dichlorophthalate exhibits greater resistance to hydrolysis than diethyl phthalate due to electron-withdrawing chlorine atoms stabilizing the ester bond.

- Thermal Decomposition: Chlorinated phthalates release HCl gas upon heating, unlike non-halogenated analogs, which primarily emit CO and CO₂ .

Toxicity Profile

- Diethyl phthalate: Classified as non-hazardous by OSHA, with low acute toxicity (LD50 oral rat >5,000 mg/kg) .

- Diethyl 3,6-dichlorophthalate : Chlorination likely elevates toxicity; analogs like chlorinated parabens show endocrine-disrupting effects.

常见问题

Q. What are the validated analytical methods for detecting Diethyl 3,6-dichlorophthalate in biological and environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is the standard method for quantifying phthalates, including Diethyl 3,6-dichlorophthalate. However, contamination from laboratory plastics and solvents is a major challenge. Rigorous controls, such as pre-washing glassware, using solvent blanks, and baking equipment at high temperatures, are critical to minimize background interference . For environmental samples, solid-phase extraction (SPE) followed by GC-MS is recommended due to its sensitivity (detection limits in the ng/L range). Note that organochlorine pesticides and PCBs can interfere with ECD, necessitating prior cleanup steps .

Q. How can researchers optimize the synthesis of Diethyl 3,6-dichlorophthalate to minimize byproducts?

The esterification of 3,6-dichlorophthalic acid with ethanol in the presence of sulfuric acid as a catalyst is a common route. Key parameters include:

- Molar ratio : A 2:1 excess of ethanol to acid improves ester yield.

- Temperature : Maintain 60–80°C to balance reaction rate and side reactions.

- Purification : Use fractional distillation or silica gel chromatography to isolate the product from unreacted acid and diethyl ether byproducts. Purity can be confirmed via NMR (e.g., absence of peaks at δ 10–12 ppm for carboxylic acid protons) .

Q. What are the primary challenges in characterizing Diethyl 3,6-dichlorophthalate’s crystal structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations include:

- Crystal growth : Slow evaporation from a dichloromethane/hexane mixture yields suitable crystals.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and low temperatures (e.g., 200 K) to reduce thermal motion artifacts. Software like ORTEP-3 can model thermal ellipsoids and hydrogen bonding networks . Contamination from solvents or impurities can distort lattice parameters, necessitating high-purity starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Diethyl 3,6-dichlorophthalate degradation products?

Discrepancies in NMR or MS data often arise from isomerization or matrix effects. A tiered approach is recommended:

- Step 1 : Confirm degradation pathways via stable isotope labeling (e.g., ¹³C-labeled phthalate) to track metabolic intermediates.

- Step 2 : Use tandem MS (MS/MS) to differentiate structural isomers (e.g., ortho vs. para substitution).

- Step 3 : Validate findings with computational modeling (DFT calculations for bond dissociation energies or reaction mechanisms) .

Q. What methodologies are suitable for assessing the compound’s environmental fate and bioaccumulation potential?

- Hydrolysis studies : Conduct pH-dependent experiments (pH 4–9) at 25°C to measure half-lives. Diethyl esters typically hydrolyze faster under alkaline conditions.

- Bioaccumulation assays : Use OECD Test Guideline 305 with aquatic organisms (e.g., zebrafish). Measure bioconcentration factors (BCF) via LC-MS/MS.

- Fugacity modeling : Input log Kow (estimated at 4.2 for Diethyl 3,6-dichlorophthalate) and water solubility (0.1–1 mg/L) to predict partitioning into sediment or biota .

Q. How can in vitro and in vivo toxicity data be reconciled for mechanistic studies?

- In vitro : Use human hepatocyte cultures to assess metabolic activation (e.g., cytochrome P450-mediated oxidation).

- In vivo : Compare rodent toxicity endpoints (e.g., liver enzyme induction) with in vitro results. Adjust for species-specific pharmacokinetics using PBPK modeling.

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify disrupted pathways (e.g., peroxisome proliferator-activated receptor signaling) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。